2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
Overview
Description
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile is a synthetic compound with the molecular formula C10H9F2NOS and a molecular weight of 229.25 g/mol.
Preparation Methods
Chemical Reactions Analysis
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and difluoromethyl positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the methoxy group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile can be compared with other similar compounds, such as:
2-{4-[(Trifluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-{4-[(Methylthio)-3-methoxyphenyl}acetonitrile: Similar structure but with a methylthio group instead of a difluoromethyl group
These comparisons highlight the unique properties of this compound, particularly its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NOS/c1-14-8-6-7(4-5-13)2-3-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCPMZSLAPJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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